Boc-4-(2-aminophenyl)butanoic acid

Description

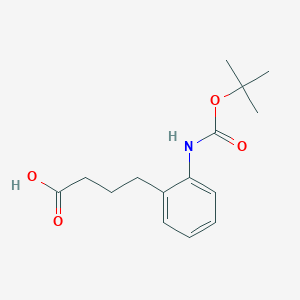

Boc-4-(2-aminophenyl)butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine moiety and a butanoic acid backbone substituted with a 2-aminophenyl ring. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability under basic conditions and controlled deprotection under acidic conditions.

Properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUBKGRYPOKYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(2-aminophenyl)butanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The general synthetic route includes the following steps:

Protection of the Amino Group: The amino group of 4-(2-aminophenyl)butanoic acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of this compound: The protected amino acid is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(2-aminophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Boc-4-(2-aminophenyl)butanoic acid has several scientific research applications:

Biology: The compound is used in proteomics research to study protein structures and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Boc-4-(2-aminophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Boc-4-(3-aminophenyl)butanoic Acid and Boc-4-(4-aminophenyl)butanoic Acid

- Structural Differences: The amino group on the phenyl ring varies in position (ortho: 2-, meta: 3-, para: 4-), leading to distinct steric and electronic effects.

- Physicochemical Properties: Boc-4-(4-aminophenyl)butanoic Acid (CAS 149505-99-7):

- Molecular Formula: C₁₅H₂₁NO₄

- Molar Mass: 279.33 g/mol

- Predicted pKa: 4.75 (carboxylic acid) . Ortho vs.

Table 1: Positional Isomer Comparison

Functional Group Analogs

4-(2-Aminophenyl)-2,4-dioxobutanoic Acid (CAS entry 3EE)

- Structural Feature : Contains two oxo groups at positions 2 and 4, replacing the Boc-protected amine and modifying the carboxylic acid backbone.

- Implications: Increased acidity due to electron-withdrawing oxo groups. Potential for metal chelation or hydrogen bonding in biological systems .

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Structural Feature : Hydroxy group at position 4 and chiral centers (2R,4S).

- Applications : Used in chiral synthesis and as a building block for pharmaceuticals due to its stereochemical complexity .

Table 2: Functional Group Analogs

Fluorinated Derivatives

- (S)-3-((tert-Butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic Acid: Structural Feature: Perfluorophenyl group replaces the 2-aminophenyl ring. Implications:

- Enhanced electron-withdrawing effects improve stability and binding affinity in hydrophobic environments.

- Potential applications in fluorinated drug design .

Ester Derivatives

- Butanoic Acid Esters (e.g., hexyl, octyl esters): Key Data: Esters like butanoic acid hexyl ester exhibit sweetness-enhancing properties in food chemistry but may reduce solubility in aqueous systems .

Biological Activity

Boc-4-(2-aminophenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a protected derivative of 4-(2-aminophenyl)butanoic acid, has the following chemical formula:

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 105300-90-1

The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications.

This compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : The compound has shown inhibitory effects on histone deacetylases (HDACs), which are crucial for gene expression regulation. Inhibition of HDACs leads to increased acetylation of histones, promoting gene transcription associated with cell survival and stress responses.

- Protein Interaction : It interacts with misfolded proteins, preventing their aggregation. This mechanism is particularly relevant in neurodegenerative diseases where protein misfolding is a hallmark.

- Modulation of Cellular Signaling : The compound influences various cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : The compound is known to penetrate the blood-brain barrier, which is critical for its potential use in treating neurological disorders.

- Metabolism : It undergoes metabolic transformations that involve conjugation and oxidation pathways, facilitating its clearance from the body.

Therapeutic Applications

This compound has been investigated for its role in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Sitagliptin, which are essential in managing type 2 diabetes. Its hypoglycemic effects have been documented in various studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in blood glucose levels in diabetic models when combined with metformin. |

| Study B | Showed enhanced insulin sensitivity and improved glucose tolerance in animal models. |

In Vivo Studies

In vivo studies have highlighted the compound's neuroprotective properties:

- Animal Model Research : Low doses exhibit neuroprotection by reducing inflammation and oxidative stress markers in models of neurodegeneration.

Dosage Effects

The effects of this compound vary with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Dose | Neuroprotection, anti-inflammatory effects |

| High Dose | Potential cytotoxicity; careful dosing required. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.